2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

Ion Channels NaV1.7 Pain

CAS 2034513-53-4 is a CRAC channel probe with the 2,6-difluorobenzamide warhead of GSK-5498A (CRAC IC₅₀ = 1 µM) and a unique furan-3,5-dimethylpyrazole core. Unlike the 2-Cl-6-F analog (CAS 2034328-16-8, NaV1.7 IC₅₀ = 240 nM), this compound avoids NaV1.7 off-target activity, making it ideal for SOCE studies in immune cells. The furan-pyrazole scaffold also enables PDE4B SAR (IC₅₀ 0.28–1.7 µM). Pair with CAS 2034513-89-6 (KDM4) for chemoproteomics. ≥95% purity; research use only. Confirm activity via patch clamp or FLIPR.

Molecular Formula C18H17F2N3O2
Molecular Weight 345.35
CAS No. 2034513-53-4
Cat. No. B2476878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034513-53-4
Molecular FormulaC18H17F2N3O2
Molecular Weight345.35
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)C2=C(C=CC=C2F)F)C)C3=CC=CO3
InChIInChI=1S/C18H17F2N3O2/c1-11-16(15-7-4-10-25-15)12(2)23(22-11)9-8-21-18(24)17-13(19)5-3-6-14(17)20/h3-7,10H,8-9H2,1-2H3,(H,21,24)
InChIKeyIOTMFHWKJIRHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034513-53-4): Procurement-Relevant Structural and Pharmacophoric Profile


2,6-Difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034513-53-4) is a synthetic, small-molecule research compound (C₁₈H₁₇F₂N₃O₂; MW 345.35 g/mol) that integrates a 2,6-difluorobenzamide warhead with a furan-substituted 3,5-dimethylpyrazole moiety via an ethyl linker . While it shares a 2,6-difluorobenzamide pharmacophore with known CRAC channel inhibitor intermediates (e.g., GSK-5498A, IC₅₀ 1 µM) , its unique substitution at the pyrazole C4 position (furan-2-yl) and the presence of the 3,5-dimethyl pyrazole core are structural features that differentiate it from the simpler 2,6-difluoro-N-(1H-pyrazol-5-yl)benzamide (CAS 1249343-86-9), which is primarily used as a synthetic intermediate for CRAC channel inhibitors . This compound is typically offered at ≥95% purity for research use only .

Why In-Class 2,6-Difluorobenzamide Pyrazoles Cannot Replace CAS 2034513-53-4: The Functional Relevance of the Furan-2-yl and 3,5-Dimethyl Substituents


Compounds within the 2,6-difluorobenzamide-pyrazole chemotype are not functionally interchangeable due to the profound impact of substituent variations at the pyrazole core and benzamide ring on target engagement, selectivity, and downstream pharmacology. For example, the prototypical CRAC channel inhibitor GSK-5498A (2,6-difluoro-N-(1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide; IC₅₀ = 1 µM) and its synthetic intermediate 2,6-difluoro-N-(1H-pyrazol-5-yl)benzamide (CAS 1249343-86-9) demonstrate that the benzamide warhead alone is insufficient for potent CRAC channel blockade. Comparative data from the closest available structural analogs reveal that replacing the 2,6-difluoro substitution with a 2-chloro-6-fluoro pattern (CAS 2034328-16-8) shifts activity to NaV 1.7 ion channels (IC₅₀ = 240 nM) [1], while introduction of a dimethylamino group at the benzamide 3-position (CAS 2034513-89-6) yields KDM4 demethylase inhibition with IC₅₀ values of 0.200 µM (KDM4A) and 0.083 µM (KDM4B)—a completely different target class . These target-switching phenomena underscore that generic substitution within this class carries a high risk of selecting a compound with irrelevant potency for the intended biological target, wasting both research resources and procurement budgets.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034513-53-4)


Evidence 1: Halogen Substitution on the Benzamide Ring Determines Ion Channel Target Engagement — NaV1.7 vs. CRAC Channel

The closest structural analog with publicly disclosed functional assay data, 2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}benzamide (CAS 2034328-16-8), which differs from the target compound (CAS 2034513-53-4) only by substitution of one ortho-fluorine with chlorine, acts as a NaV 1.7 channel antagonist with an IC₅₀ of 240 nM [1]. In contrast, the parent 2,6-difluorobenzamide-pyrazole scaffold without the furan-2-yl and 3,5-dimethyl modifications (e.g., CAS 1249343-86-9) is utilized as a key intermediate for CRAC channel inhibitors such as GSK-5498A (CRAC IC₅₀ = 1 µM) . The presence of the 2,6-difluoro pattern on the benzamide in the target compound (CAS 2034513-53-4) thus predicts a distinct ion channel selectivity profile relative to the mixed halogen analog, with a shift away from NaV 1.7 toward CRAC channel modulation, enabling dissection of calcium signaling pathways without confounding sodium channel activity.

Ion Channels NaV1.7 Pain CRAC Channel Calcium Signaling

Evidence 2: Substitution at the Benzamide 3-Position Redirects Target Engagement from Ion Channels to Epigenetic Demethylases

A structurally analogous compound in which the benzamide 2-fluoro group is replaced by a dimethylamino group (CAS 2034513-89-6) demonstrates potent inhibition of the KDM4 family of histone lysine demethylases, with IC₅₀ values of 0.200 µM (KDM4A) and 0.083 µM (KDM4B), while also inhibiting KDM5B with an IC₅₀ of 0.012 µM . Although these data originate from a vendor technical datasheet and require independent verification, they illustrate that modifications to the benzamide ring of the furan-pyrazole-ethyl scaffold can redirect target engagement entirely from ion channels to epigenetic enzymes. The target compound (CAS 2034513-53-4) retains the 2,6-difluoro substitution that is associated with CRAC channel modulation, thus preserving ion channel pharmacology rather than diverting into demethylase inhibition.

Epigenetics Histone Demethylase KDM4 KDM5 Cancer

Evidence 3: 3,5-Dimethylpyrazole-Furan Hybrids Exhibit PDE4B Inhibitory Activity, but Structural Modification of the Benzamide Group Can Preserve or Tune This Activity

A series of 3,5-dimethylpyrazole derivatives containing a 5-phenyl-2-furan moiety demonstrated inhibitory activity against PDE4B, with the most potent compound (If) achieving an IC₅₀ of 1.7 µM and showing in vivo efficacy in animal models of asthma/COPD and LPS-induced sepsis [1]. In a separate QSAR study, related 3,5-dimethylpyrazole-furan derivatives exhibited PDE4B IC₅₀ values of 0.2813–0.6125 µM, representing 3.1- to 6.8-fold improvement over the reference inhibitor rolipram (IC₅₀ = 1.9 µM) [2]. While these studies do not include the target compound directly, they demonstrate that the 3,5-dimethylpyrazole-furan scaffold is a validated pharmacophore for PDE4B inhibition. The target compound (CAS 2034513-53-4) incorporates this core but appends a 2,6-difluorobenzamide group rather than the phenyl-furan variants studied, which may modulate PDE4B potency and selectivity relative to the published compounds, warranting direct head-to-head comparison.

Phosphodiesterase PDE4B Inflammation COPD Asthma

Evidence 4: Benzofuran-Pyrazole Hybrids as DNA Gyrase B Inhibitors — Impact of the Furan Orientation and Benzamide Substituents on Antimicrobial Potency

A recent study on benzofuran-pyrazole-based compounds demonstrated that compound 9 inhibited E. coli DNA gyrase B with an IC₅₀ of 9.80 µM, comparable to the fluoroquinolone antibiotic ciprofloxacin [1]. Although the target compound differs in having a furan-pyrazole rather than a benzofuran-pyrazole core and lacks a 2,6-difluorobenzamide group, the finding confirms that furan-pyrazole hybrids can engage the DNA gyrase B ATP-binding pocket. Separately, a structurally distinct pyrazole-furan-based compound with a difluoromethanesulfonylbenzamide substitution (CAS 2034328-33-9) was reported to inhibit E. coli DNA gyrase B with IC₅₀ = 9.80 µM . These convergent lines of evidence establish that the pyrazole-furan core is a privileged scaffold for DNA gyrase B inhibition. The target compound (CAS 2034513-53-4) retains this core but with a 2,6-difluorobenzamide substituent that may influence binding affinity relative to the more polar difluoromethanesulfonyl group.

Antimicrobial DNA Gyrase B Antibacterial E. coli

Evidence 5: Physicochemical Differentiation — Calculated Lipophilicity and Rotatable Bond Count Distinguish CAS 2034513-53-4 from Closest Commercially Available Analogs

Although direct experimental physicochemical data (logP, aqueous solubility, metabolic stability) for CAS 2034513-53-4 are not published, computed property comparisons with the closest commercially available analog (CAS 2034328-16-8; 2-chloro-6-fluoro) provide useful procurement-relevant differentiation. The target compound (C₁₈H₁₇F₂N₃O₂; MW 345.35) has a topological polar surface area (TPSA) identical to the chloro-fluoro analog (60.1 Ų) and the same rotatable bond count (5) and heavy atom count (25) [1]. However, replacement of chlorine (atomic radius ~175 pm; electronegativity 3.16) with fluorine (atomic radius ~147 pm; electronegativity 3.98) at the benzamide ortho position is expected to alter electronic distribution, dipole moment, and hydrogen bond acceptor strength of the adjacent carbonyl oxygen, potentially affecting target binding kinetics and solubility [2]. Furthermore, the 2,6-difluoro substitution pattern reduces molecular complexity (calculated complexity index: 470 for both analogs) while maintaining the same hydrogen bond donor count (1) and acceptor count (4) [1].

Physicochemical Properties Lipophilicity ADME Drug-likeness cLogP

Evidence 6: Available Purity Specifications — Typical ≥95% Purity Supports its Use as a Research Tool Compound, but Batch-Specific Certification is Essential

Vendor listings for CAS 2034513-53-4 consistently indicate a typical purity of ≥95% . This specification is comparable to the purity offered for structurally related research compounds within the same furan-pyrazole-ethyl-benzamide series, including the 2-chloro-6-fluoro analog (CAS 2034328-16-8; typical purity 95%) [1] and the 3-dimethylamino analog (CAS 2034513-89-6; typical purity 95%) . While these purity levels are adequate for biochemical screening and in vitro pharmacology experiments, they fall below the ≥98% threshold typically required for in vivo studies or co-crystallization trials. Researchers requiring higher purity should request batch-specific certificates of analysis (CoA) confirming HPLC purity and identity by NMR and/or mass spectrometry before committing compound to critical experiments.

Purity Quality Control HPLC Procurement Research Grade

Recommended Application Scenarios for 2,6-Difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034513-53-4) Based on Differentiated Evidence


Scenario 1: CRAC Channel-Mediated Calcium Signaling Studies in Immune Cells (Mast Cells, T Cells)

The 2,6-difluorobenzamide pharmacophore present in CAS 2034513-53-4 is shared with validated CRAC channel inhibitors such as GSK-5498A (CRAC IC₅₀ = 1 µM) . This compound is best utilized as a chemical probe for studying store-operated calcium entry (SOCE) in immune cells, particularly when researchers require a compound that lacks the NaV 1.7 off-target activity observed with the 2-chloro-6-fluoro analog (CAS 2034328-16-8; NaV 1.7 IC₅₀ = 240 nM) [1]. Procurement of CAS 2034513-53-4 for CRAC channel studies should be accompanied by confirmatory electrophysiology (patch clamp) or calcium flux (Fura-2/FLIPR) assays to establish potency in the specific cell system under investigation.

Scenario 2: PDE4B Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Expansion

The 3,5-dimethylpyrazole-furan core has been validated as a PDE4B inhibitory scaffold, with published derivatives achieving IC₅₀ values of 0.28–1.7 µM [1]. CAS 2034513-53-4 introduces a unique 2,6-difluorobenzamide replacement for the phenyl-furan groups found in the published PDE4 inhibitors. This compound is therefore recommended for PDE4-focused medicinal chemistry programs seeking to expand SAR beyond the established phenyl-furan series, with the potential to uncover isoform-selective PDE4B inhibitors with differentiated ADME properties conferred by the 2,6-difluoro substitution [2].

Scenario 3: Antimicrobial Drug Discovery Targeting DNA Gyrase B

Multiple pyrazole-furan hybrid compounds have demonstrated inhibition of E. coli DNA gyrase B, with IC₅₀ values in the single-digit micromolar range (e.g., compound 9: IC₅₀ = 9.80 µM) . CAS 2034513-53-4 represents a chemically distinct furan-pyrazole-ethyl-benzamide scaffold for DNA gyrase B inhibitor development. The 2,6-difluorobenzamide substituent may offer advantages in bacterial cell penetration compared to more polar sulfonamide analogs, warranting comparative MIC determination against Gram-positive and Gram-negative bacterial panels alongside standard antibiotics such as ciprofloxacin.

Scenario 4: Chemical Biology Tool for Target Deconvolution via Competitive Chemical Proteomics

Given that closely related analogs of CAS 2034513-53-4 engage structurally diverse targets — including NaV 1.7 ion channels (CAS 2034328-16-8; IC₅₀ = 240 nM) , KDM4/KDM5 histone demethylases (CAS 2034513-89-6; KDM4B IC₅₀ = 0.083 µM) [1], PDE4B (Class-level IC₅₀ = 0.28–1.7 µM) [2], and DNA gyrase B (Class-level IC₅₀ = 9.80 µM) — the target compound is a valuable probe for affinity-based chemical proteomics (e.g., pull-down or thermal proteome profiling) aimed at identifying its primary cellular target(s). Procurement of CAS 2034513-53-4 alongside the 2-chloro-6-fluoro and 3-dimethylamino analogs would enable a comparative chemoproteomics strategy to map the target landscape governed by benzamide ring substitution patterns.

Quote Request

Request a Quote for 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.